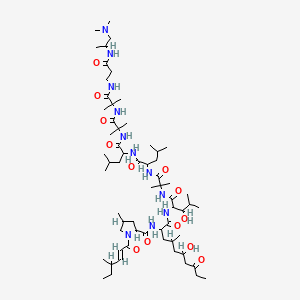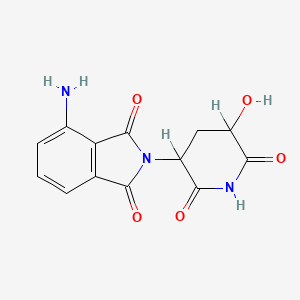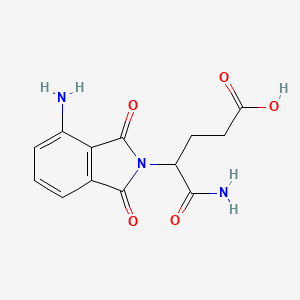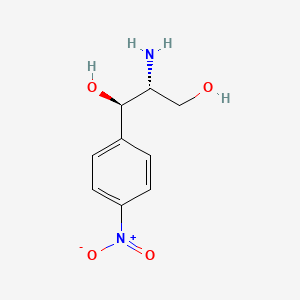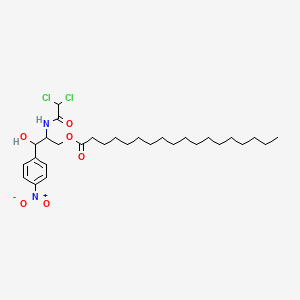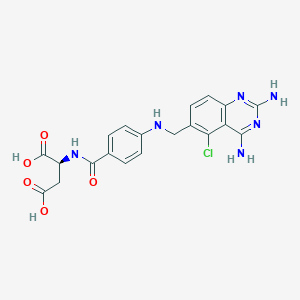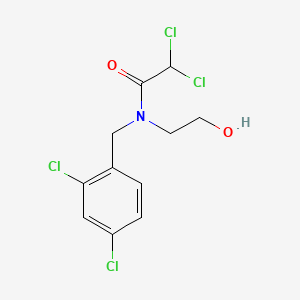![molecular formula C22H29ClN4O6 B1668769 2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide CAS No. 724424-43-5](/img/structure/B1668769.png)
2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide
Übersicht
Beschreibung
CE-224535 ist ein kleines Molekül, das auf seine potenziellen therapeutischen Anwendungen untersucht wurde, insbesondere als Antagonist des P2X7-Rezeptors. Der P2X7-Rezeptor ist ein Typ eines purinergen Rezeptors, der durch Adenosintriphosphat (ATP) aktiviert wird und an verschiedenen Zellprozessen beteiligt ist, einschließlich Entzündung und Immunreaktionen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CE-224535 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für CE-224535 werden nicht allgemein veröffentlicht. Es ist wahrscheinlich, dass die Verbindung unter Verwendung standardmäßiger pharmazeutischer Herstellungsprozesse hergestellt wird, die eine großtechnische Synthese, Reinigung und Qualitätskontrollmaßnahmen umfassen, um die Reinheit und Konsistenz der Verbindung sicherzustellen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CE-224535 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for CE-224535 are not widely published. it is likely that the compound is produced using standard pharmaceutical manufacturing processes, which include large-scale synthesis, purification, and quality control measures to ensure the compound’s purity and consistency .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CE-224535 unterliegt hauptsächlich Reaktionen, die typisch für organische Verbindungen mit ähnlichen funktionellen Gruppen sind. Diese Reaktionen umfassen:
Oxidation: CE-224535 kann Oxidationsreaktionen unterliegen, insbesondere an den stickstoff- und sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Reduktionsreaktionen können an den in der Verbindung vorhandenen Carbonylgruppen auftreten.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am halogenierten aromatischen Ring.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen mit CE-224535 verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen Alkohole oder Amine erzeugen können .
Wissenschaftliche Forschungsanwendungen
Chemie: Als selektiver Antagonist des P2X7-Rezeptors wird CE-224535 in der Forschung verwendet, um die Rolle dieses Rezeptors in verschiedenen chemischen Prozessen zu untersuchen.
Medizin: CE-224535 wurde in klinischen Studien auf sein Potenzial zur Behandlung von Erkrankungen wie rheumatoider Arthritis und Osteoarthritis untersucht. .
Wirkmechanismus
CE-224535 entfaltet seine Wirkung, indem es selektiv den P2X7-Rezeptor antagonisiert. Der P2X7-Rezeptor ist ein ATP-gesteuerter Ionenkanal, der eine entscheidende Rolle bei der Aktivierung von Immunzellen und der Freisetzung von proinflammatorischen Zytokinen spielt. Durch die Blockierung dieses Rezeptors hemmt CE-224535 die nachgeschalteten Signalwege, die an Entzündungen und Immunreaktionen beteiligt sind .
Wirkmechanismus
CE-224535 exerts its effects by selectively antagonizing the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in the activation of immune cells and the release of pro-inflammatory cytokines. By blocking this receptor, CE-224535 inhibits the downstream signaling pathways involved in inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Mehrere andere Verbindungen sind bekannt, die den P2X7-Rezeptor antagonisieren, darunter:
Brilliant Blue G: Ein Farbstoff, der auch als P2X7-Rezeptor-Antagonist wirkt.
A740003: Ein potenter und selektiver P2X7-Rezeptor-Antagonist.
AZ10606120: Ein weiterer selektiver Antagonist des P2X7-Rezeptors.
Einzigartigkeit
CE-224535 ist einzigartig in seiner chemischen Struktur und seiner spezifischen Bindungsaffinität für den P2X7-Rezeptor. Während andere P2X7-Rezeptor-Antagonisten existieren, wurde CE-224535 speziell für seine potenziellen therapeutischen Anwendungen bei entzündlichen Erkrankungen entwickelt und optimiert .
Eigenschaften
IUPAC Name |
2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O6/c1-33-13-16(28)12-26-19(29)11-25-27(21(26)31)15-6-7-18(23)17(10-15)20(30)24-14-22(32)8-4-2-3-5-9-22/h6-7,10-11,16,28,32H,2-5,8-9,12-14H2,1H3,(H,24,30)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCKCIVGBCBZNP-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222742 | |
| Record name | CE-224535 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724424-43-5 | |
| Record name | CE-224535 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0724424435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CE-224535 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12113 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CE-224535 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CE-224535 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8B02RAU3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


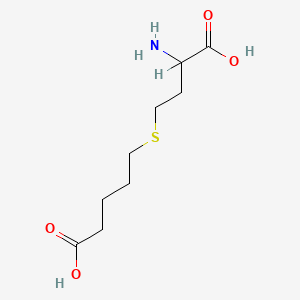
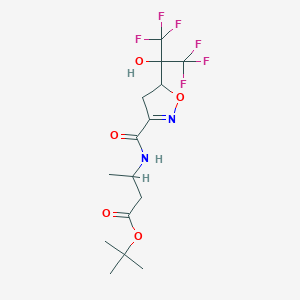
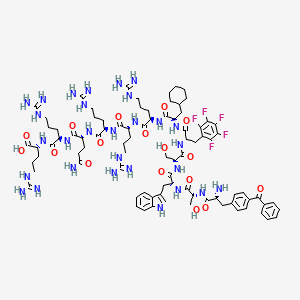
![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)
